Dithiouracil

Descripción general

Descripción

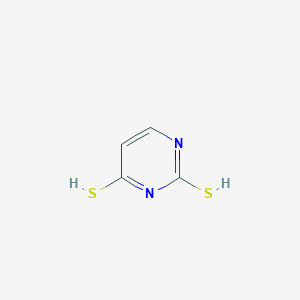

Dithiouracil, also known as this compound, is a useful research compound. Its molecular formula is C4H4N2S2 and its molecular weight is 144.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42031. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Pyrimidinones - Uracil - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Applications

1.1 Antithyroid Activity

Dithiouracil is primarily known for its use in treating hyperthyroidism. It acts as an antithyroid agent by inhibiting the enzyme thyroid peroxidase, which is crucial for the synthesis of thyroid hormones. Studies have shown that this compound can effectively reduce hormone levels in patients with Graves' disease, demonstrating a significant therapeutic effect .

1.2 Anticancer Properties

Recent research has highlighted the potential of this compound and its derivatives as anticancer agents. For instance, new compounds derived from this compound have been synthesized and tested for their ability to inhibit histone deacetylases (HDACs), which are implicated in cancer cell proliferation. Compounds exhibiting strong cytotoxic activity against various cancer cell lines, including MCF-7 and HepG2, have been identified . The mechanisms involve inducing apoptosis and disrupting the cell cycle, showcasing this compound's potential in cancer therapy.

1.3 Antimicrobial Activity

This compound has demonstrated antimicrobial properties against a range of pathogens. Molecular docking studies indicate that it can effectively inhibit bacterial growth, particularly against Gram-positive and Gram-negative bacteria such as Bacillus subtilis and Escherichia coli . Additionally, its derivatives have shown promise in combating fungal infections like Candida albicans, highlighting its versatility as an antimicrobial agent .

Chemical and Biological Research

2.1 Structural Studies

Research into the structural properties of this compound has revealed its ability to form stable complexes with metal ions such as copper (Cu) and gold (Au). These metal complexes exhibit enhanced biological activities compared to their parent compounds. For example, studies have shown that Cu(II) and Au(III) complexes of this compound possess significant antiarthritic properties in vivo, outperforming conventional treatments .

2.2 Molecular Docking Studies

Molecular docking studies have been pivotal in understanding the interactions between this compound derivatives and various biological targets. These studies suggest that modifications to the this compound structure can enhance binding affinities to proteins involved in disease processes, paving the way for the development of more effective therapeutics .

Material Science Applications

3.1 Nanotechnology

The incorporation of this compound into nanostructured materials has opened new avenues for drug delivery systems. Gold nanoparticles functionalized with this compound have shown reduced side effects while maintaining therapeutic efficacy against conditions like skin cancer . This application is particularly promising due to the enhanced bioavailability and targeted delivery capabilities of nanoparticle systems.

3.2 Biocompatibility Studies

The biocompatibility of this compound derivatives is being explored for potential applications in tissue engineering and regenerative medicine. Their ability to promote cellular adhesion and proliferation makes them suitable candidates for developing scaffolds used in tissue repair .

Case Studies

Análisis De Reacciones Químicas

Oxidation Pathways

Thiouracil derivatives undergo distinct oxidation reactions depending on conditions, leading to diverse products:

| Reagent | Molar Ratio | Key Products |

|---|---|---|

| H₂O₂ | 1:0.5–1:10 | Disulfide (Ura-S-S-Ura), Ura-SO₂H |

| H₂O₂ (excess) | 1:10 | Ura-SO₂H, Ura |

| Chloroacetaldehyde | N/A | Cross-linked derivatives |

- Disulfide Formation : Thiouracil reacts with H₂O₂ at low stoichiometric ratios to form disulfide intermediates (Ura-S-S-Ura), which rearrange into two-ring compounds or degrade to uracil .

- Sulfonic Acid Derivatives : Excess H₂O₂ oxidizes thiouracil to sulfonic acids (Ura-SO₂H), which further decompose to uracil .

Pyrimidine Cyclization

- Hantzsch Reaction : Intramolecular cyclization of thiouracil precursors with AcOH/c.HCl forms pyrimidine rings .

Sulfonation and Chlorination

- Chlorosulphonic acid reacts with thiouracil to introduce sulfonyl groups at position 5, enabling further substitution .

Enzymatic Interactions

Thiouracil analogues inhibit thyroid-related enzymes, particularly deiodinases:

| Compound | Enzyme | IC₅₀ (µM) | Reaction Type |

|---|---|---|---|

| PTU (2-thiouracil) | D1 | 1.7 | Competitive |

| C1 (5-methyl-PTU) | D1 | 0.2 | Mixed |

| C10 (Se-analogue) | D2 | 0.0009 | Non-competitive |

- D1 Inhibition : Thiouracil analogues block D1 activity by forming enzyme-Se-S-PTU complexes, interfering with thyroid hormone synthesis .

- D2 Inhibition : Se-based analogues exhibit higher potency (IC₅₀ = 0.0009 µM) due to stronger binding to the enzyme active site .

Structural Transformations

Oxidative desulfuration alters base-pairing properties:

- S2U → H2U : Oxidation of 2-thiouracil (S2U) to 4-pyrimidinone (H2U) shifts base pairing from adenosine to guanosine .

- Thermodynamic Impact :

- S2U-A Pair : ΔG° = -26.1 kJ/mol (stable)

- H2U-G Pair : ΔG° = -24.5 kJ/mol (less stable)

Antimicrobial and Antithyroid Activity

Metal complexes of thiouracil derivatives show:

Propiedades

IUPAC Name |

1H-pyrimidine-2,4-dithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2S2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEQIWKHCJWRNTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173827 | |

| Record name | 2,4-Dithiopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2001-93-6 | |

| Record name | 2,4-Dithiouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2001-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dithiopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002001936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dithiouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dithiopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dithiouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.